N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(3-methoxyphenyl)acetamide
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Overview
Description
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(3-methoxyphenyl)acetamide, also known as FUB-APINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potential use as a research chemical. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, which have been previously used in research studies.
Mechanism of Action
Target of Action
Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis .
Mode of Action
Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .
Biochemical Pathways
Benzofuran derivatives have been shown to affect a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been shown to have strong biological activities, indicating that they likely have significant molecular and cellular effects .
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(3-methoxyphenyl)acetamide in lab experiments is its high potency and selectivity for cannabinoid receptors. This allows researchers to investigate the specific effects of cannabinoid receptor activation on various physiological processes. However, a limitation of using this compound is its potential for abuse and dependence, which may limit its usefulness in certain research studies.
Future Directions
There are several future directions for research involving N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(3-methoxyphenyl)acetamide. One area of interest is the potential therapeutic applications of this compound, particularly in the treatment of pain and inflammation. Additionally, further studies are needed to investigate the long-term effects of this compound use, as well as its potential for abuse and dependence. Finally, more research is needed to fully understand the pharmacological mechanisms underlying the effects of this compound on various neurotransmitter systems.
Synthesis Methods
The synthesis of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(3-methoxyphenyl)acetamide involves the reaction of 2-(3-methoxyphenyl)acetyl chloride with 2-(benzofuran-2-yl)-2-hydroxypropan-1-ol in the presence of a base. The resulting product is then purified through chromatography and recrystallization to obtain the final compound.
Scientific Research Applications
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(3-methoxyphenyl)acetamide has been used in scientific research studies to investigate its potential as a cannabinoid receptor agonist. This compound has shown high affinity for both CB1 and CB2 receptors, which are known to play a role in various physiological processes, including pain sensation, appetite regulation, and immune function.
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-20(23,18-12-15-7-3-4-9-17(15)25-18)13-21-19(22)11-14-6-5-8-16(10-14)24-2/h3-10,12,23H,11,13H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCHIAHPCROYBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=CC(=CC=C1)OC)(C2=CC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.